2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-phenylethanone
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Overview
Description
2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-phenylethanone is a heterocyclic compound that features a pyrimidine ring substituted with a methyl and phenyl group, and a phenylethanone moiety attached via a sulfanyl linkage
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-phenylethanone typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a suitable thiol reagent under mild conditions.
Formation of the Phenylethanone Moiety: The final step involves the attachment of the phenylethanone group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitro compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-phenylethanone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-4-phenylpyrimidine: Similar structure but with a methylthio group instead of the sulfanyl group.
6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione: Contains an amino group and a different substitution pattern on the pyrimidine ring.
1-(2-Methyl-6-phenylpyridin-3-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-phenylethanone is unique due to its specific substitution pattern and the presence of both a sulfanyl group and a phenylethanone moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-14-12-17(15-8-4-2-5-9-15)21-19(20-14)23-13-18(22)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQZOLRJWCFCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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